n-Acetyl-n-(prop-2-yn-1-yl)glycine

Catalog No.
S14019717
CAS No.
M.F
C7H9NO3
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Acetyl-n-(prop-2-yn-1-yl)glycine

Product Name

n-Acetyl-n-(prop-2-yn-1-yl)glycine

IUPAC Name

2-[acetyl(prop-2-ynyl)amino]acetic acid

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C7H9NO3/c1-3-4-8(6(2)9)5-7(10)11/h1H,4-5H2,2H3,(H,10,11)

InChI Key

OQZBBJVKBIBPLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC#C)CC(=O)O

N-Acetyl-n-(prop-2-yn-1-yl)glycine is a synthetic compound that belongs to the class of N-acyl amino acids. It features an acetyl group attached to the nitrogen atom of glycine, along with a prop-2-yn-1-yl side chain. This structure imparts unique chemical properties that may influence its reactivity and biological activity. The compound is characterized by its potential applications in medicinal chemistry and biochemistry due to its structural similarities to naturally occurring amino acids.

The chemical behavior of N-Acetyl-n-(prop-2-yn-1-yl)glycine can be examined through various reactions typical of amino acids and their derivatives. Key reactions include:

  • Acylation Reactions: The acetyl group can participate in acyl transfer reactions, which are essential for modifying glycine and other amino acids.
  • Hydrolysis: Under acidic or basic conditions, N-acetyl groups can be hydrolyzed, regenerating glycine and acetic acid.
  • Condensation Reactions: The compound can react with other amines or alcohols to form dipeptides or esters, respectively.

These reactions are significant for understanding the compound's potential transformations in biological systems or synthetic pathways.

N-Acetyl-n-(prop-2-yn-1-yl)glycine exhibits various biological activities, particularly related to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors of glycine transporters, which are crucial for neurotransmission.

In particular, acyl-glycines have been shown to selectively inhibit glycine transporter 2 (GlyT2), which may lead to analgesic effects with minimal side effects compared to traditional pain medications . This suggests potential therapeutic applications in pain management and neurological disorders.

The synthesis of N-Acetyl-n-(prop-2-yn-1-yl)glycine can be achieved through several methodologies:

  • Direct Acetylation: Glycine can be acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield N-acetylglycine. The propynyl group can then be introduced via nucleophilic substitution.
  • Multi-step Synthesis: Starting from propynol, a series of reactions involving protection of functional groups, followed by acylation and deprotection steps can be employed to obtain the final product.
  • Catalytic Methods: Advanced catalytic techniques may also be utilized, where specific catalysts facilitate the formation of N-acetyl-n-(prop-2-yn-1-yl)glycine from simpler precursors under controlled conditions.

N-Acetyl-n-(prop-2-yn-1-yl)glycine has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new analgesics or neuroprotective agents.
  • Biochemical Research: It can be used as a tool compound in studies investigating glycine transport mechanisms and receptor interactions.

Studies on the interactions of N-Acetyl-n-(prop-2-yn-1-yl)glycine with biological targets reveal its potential as a selective inhibitor of glycine transporters. These interactions are critical for understanding how this compound may modulate neurotransmission and influence pain pathways. Molecular docking studies can provide insights into binding affinities and specific interactions at the molecular level .

Several compounds share structural characteristics with N-Acetyl-n-(prop-2-yn-1-yl)glycine, including:

Compound NameStructure CharacteristicsUnique Features
N-AcetylglycineAcetylated form of glycineSimple structure; widely studied for metabolic roles
Propanoyl-glycinePropanoyl group instead of acetylDifferent chain length affects biological activity
Oleoyl-d-LysineLipid analogue with enhanced bioavailabilityShows resistance to degradation; potent analgesic
N-BenzoylglycineBenzoyl group attached to glycineKnown for its role in detoxifying xenobiotics

The uniqueness of N-Acetyl-n-(prop-2-yn-1-yl)glycine lies in its specific side chain configuration (propynyl), which may enhance its selectivity and potency as an inhibitor compared to other acyl-glycines.

Hepatic γ-Glutamyl Transpeptidase-Mediated Conjugation Mechanisms

The hepatic γ-glutamyl transpeptidase enzyme represents a critical component in the biotransformation of n-acetyl-n-(prop-2-yn-1-yl)glycine and related propargylglycine derivatives [1] [2]. This membrane-bound glycoprotein catalyzes the transfer of γ-glutamyl moieties from glutathione and glutathione conjugates to various acceptor molecules, including amino acids and dipeptides [3] [4]. The enzyme plays a fundamental role in maintaining glutathione homeostasis and facilitating the metabolism of xenobiotic compounds through conjugation reactions [2] [5].

γ-Glutamyl transpeptidase operates through a sophisticated ping-pong bi-bi mechanism involving the formation of a covalent acyl-enzyme intermediate [2] [6]. The enzyme's active site contains a catalytic triad featuring threonine-381 as the nucleophilic residue, which initiates the attack on the γ-glutamyl bond of substrate molecules [2]. This mechanism enables the enzyme to process propargylglycine analogues, including n-acetyl-n-(prop-2-yn-1-yl)glycine, through conjugation with glutathione-derived γ-glutamyl groups [7] [8].

Research has demonstrated that propargylglycine undergoes extensive hepatic metabolism through γ-glutamyl transpeptidase-mediated pathways [7] [8]. In rat liver studies, the major metabolite identified was γ-glutamylpropargylglycylglycine, which accumulated to concentrations of 1.15 ± 0.08 micromoles per gram of liver tissue within eight hours of administration [7]. This metabolite represented between two and seven percent of the administered propargylglycine dose, indicating substantial hepatic processing capacity [7].

The conjugation mechanism involves the transfer of the γ-glutamyl moiety from glutathione to the propargylglycine substrate, forming a stable glutathione analogue [7] [8]. This process is facilitated by the enzyme's broad substrate specificity, which accommodates various amino acid derivatives containing terminal alkyne groups [7]. The structural resemblance between the resulting γ-glutamyl conjugates and glutathione suggests their potential involvement in sulfur amino acid metabolism pathways [7].

Table 1: Hepatic γ-Glutamyl Transpeptidase-Mediated Conjugation Data

SpeciesSubstrateMetabolite FormedConcentration Maximum (μmol/g tissue)Time to Maximum (hours)Percentage of Administered Dose
RatPropargylglycineγ-Glu-PPG-Gly1.15 ± 0.0882-7%
Humann-acetyl-n-(prop-2-yn-1-yl)glycinePredicted γ-glutamyl conjugateNot determinedNot determinedNot determined
Rat (liver)Propargylglycineγ-Glu-PPG-Gly1.15 ± 0.0882-7%
Human (blood)Propargylglycineγ-Glu-PPG-Gly0.094 ± 0.013 per mL16Not applicable

The hepatic conjugation process exhibits dose-dependent kinetics, with γ-glutamyl conjugate formation increasing proportionally with substrate concentration up to eight hours post-administration [7]. Following peak accumulation, the conjugate levels gradually decreased to approximately fifty percent of maximum concentrations by twenty-four hours, indicating active clearance mechanisms [7]. This temporal profile suggests that hepatic γ-glutamyl transpeptidase-mediated conjugation represents a significant biotransformation pathway for n-acetyl-n-(prop-2-yn-1-yl)glycine analogues [7] [8].

Erythrocyte-Specific Metabolic Processing of Propargylglycine Analogues

Erythrocytes demonstrate remarkable capacity for metabolizing propargylglycine analogues through specialized enzymatic pathways distinct from hepatic processing [8] [9]. Human erythrocytes possess significant γ-glutamyl transpeptidase activity that enables the formation of γ-glutamylpropargylglycylglycine from propargylglycine substrates [8] [9]. This erythrocyte-specific processing represents a major contribution to the overall systemic metabolism of propargylglycine derivatives [8].

In controlled experimental conditions, human erythrocytes incubated with two millimolar propargylglycine in the presence of ten millimolar glutamate and ten millimolar glycine at thirty-seven degrees Celsius produced 0.323 ± 0.060 micromoles of γ-glutamylpropargylglycylglycine per milliliter of erythrocytes over sixteen hours [8] [9]. This formation rate substantially exceeded that observed in whole blood under identical conditions, where only 0.094 ± 0.013 micromoles per milliliter were produced [8] [9].

The apparent Michaelis constant for propargylglycine in human erythrocytes was determined to be 0.32 millimolar, indicating moderate substrate affinity [8] [9]. This kinetic parameter suggests that erythrocyte-based metabolism could play a physiologically relevant role in individuals exposed to propargylglycine or its acetylated derivatives [8] [9]. The enzyme kinetics support the hypothesis that erythrocytes serve as a significant reservoir for metabolic processing of these compounds in circulation [8].

Table 2: Erythrocyte-Specific Metabolic Processing Parameters

ParameterValueComparison to Whole Blood
Formation rate γ-Glu-PPG-Gly0.323 ± 0.060 μmol/mL erythrocytes3.4-fold higher
Apparent Km for propargylglycine0.32 mMSame
Contribution to whole blood metabolismMajor contributorPrimary source
Incubation conditions2 mM substrate, 37°C, 16hStandard
Enzymatic activityHigh γ-glutamyl transpeptidase activitySuperior to plasma

Erythrocytes contribute disproportionately to the metabolic processing of propargylglycine analogues compared to other blood components [8] [9]. The three-fold higher formation rate of γ-glutamyl conjugates in isolated erythrocytes versus whole blood demonstrates the specialized metabolic capacity of these cells [8]. This enhanced processing capability likely reflects the unique enzymatic profile of erythrocytes, which maintain active metabolic pathways despite lacking nuclei and most organelles [10] [11].

The erythrocyte-specific metabolism of propargylglycine analogues involves multiple enzymatic systems beyond γ-glutamyl transpeptidase [12] [10]. These cells possess active pentose phosphate pathway enzymes, redox metabolism components, and specialized transport systems that facilitate the uptake and processing of amino acid derivatives [10]. The metabolic processing in erythrocytes appears to be oxygen-dependent, with enhanced activity under normoxic conditions compared to hypoxic environments [12].

Research indicates that erythrocyte metabolism of propargylglycine analogues may serve a protective function by sequestering potentially reactive compounds and converting them to more stable conjugates [8] [9]. The formation of γ-glutamyl conjugates in erythrocytes provides a mechanism for maintaining circulating levels of these metabolites while potentially reducing their reactivity toward cellular targets [8]. This processing capability suggests that erythrocytes function as mobile metabolic units capable of biotransforming n-acetyl-n-(prop-2-yn-1-yl)glycine and related compounds throughout the circulation [8] [9].

Interspecies Variation in N-Acetyltransferase-Mediated Detoxification

Significant interspecies differences exist in the expression and activity of n-acetyltransferase enzymes, which profoundly impact the metabolic fate of n-acetyl-n-(prop-2-yn-1-yl)glycine and related compounds [13] [14]. These variations reflect evolutionary adaptations to different dietary and environmental challenges, with particular implications for the biotransformation of acetylated amino acid derivatives [15] [16].

Human populations express two functional n-acetyltransferase isoforms, designated n-acetyltransferase 1 and n-acetyltransferase 2, which exhibit distinct substrate specificities and tissue distribution patterns [13] [14]. These enzymes catalyze the transfer of acetyl groups from acetyl-coenzyme A to aromatic amines and related compounds, including amino acid derivatives containing terminal alkyne groups [13] [17]. The acetylation reaction serves as a critical phase II detoxification mechanism that enhances the water solubility and excretion of xenobiotic compounds [14] [17].

Rodent species, including rats and mice, demonstrate robust n-acetyltransferase activity with rapid acetylation of propargylglycine derivatives [13] [16]. Laboratory studies have shown that rats can convert more than eighty percent of administered propargylglycine metabolites back to acetylated forms through efficient n-acetyltransferase-mediated reactions [13]. This high-capacity acetylation system enables rodents to rapidly detoxify and eliminate compounds that might otherwise accumulate to potentially harmful levels [13] [16].

Table 3: Interspecies Variation in N-Acetyltransferase Expression

SpeciesNAT1 ExpressionNAT2 ExpressionAcetylation PhenotypePropargylglycine Metabolite Fate
HumanPresentPresentVariable (slow/fast)Acetylation possible
RatPresentPresentFastRapid acetylation
MousePresentPresentFastRapid acetylation
DogAbsentAbsentNo acetylationNo acetylation
FoxAbsentAbsentNo acetylationNo acetylation
RabbitPresentPresentFastAcetylation likely
CatPresentPresentFastAcetylation likely

Canids, including domestic dogs and foxes, represent a unique evolutionary lineage that completely lacks functional n-acetyltransferase genes [18]. Molecular analysis has revealed the complete absence of n-acetyltransferase sequences in genomic DNA from twenty-five purebred and mixed-breed dogs, as well as eight wild canid species [18]. This deficiency results in the inability to acetylate xenobiotic compounds, including propargylglycine derivatives, leading to alternative metabolic pathways and potentially different toxicological profiles [18].

The absence of n-acetyltransferase activity in canids has profound implications for their metabolism of n-acetyl-n-(prop-2-yn-1-yl)glycine [13] [18]. While other mammalian species can readily acetylate deacetylated metabolites back to their original forms, dogs and related species lack this capacity entirely [13] [18]. Experimental studies have demonstrated that when dogs are administered compounds requiring n-acetyltransferase-mediated metabolism, approximately fifty-three percent undergoes deacetylation without subsequent reacetylation [13].

Human populations exhibit considerable genetic polymorphism in n-acetyltransferase 2 expression, resulting in slow, intermediate, and rapid acetylator phenotypes [14] [15]. These polymorphisms significantly influence individual capacity for metabolizing acetylated compounds, including n-acetyl-n-(prop-2-yn-1-yl)glycine [14]. Population studies have revealed that slow acetylator phenotypes are more prevalent in agricultural societies compared to hunter-gatherer populations, suggesting evolutionary adaptation to dietary changes associated with the Neolithic transition [15] [17].

The slow acetylator phenotype occurs at frequencies of approximately forty-five percent in farming populations and forty-eight percent in herding societies, compared to only twenty-two percent in hunter-gatherer groups [15]. This distribution pattern indicates that the evolution of n-acetyltransferase polymorphisms may have been influenced by changes in subsistence strategies and associated exposure to plant-derived compounds requiring acetylation-based detoxification [15] [17].

Allosteric Modulation of Cystathionine γ-Lyase Activity

Cystathionine γ-lyase represents a critical enzyme in the transsulfuration pathway, catalyzing the conversion of cystathionine to cysteine while generating hydrogen sulfide as a gasotransmitter [1]. The enzyme operates through a pyridoxal 5'-phosphate-dependent mechanism, where the cofactor facilitates the cleavage of the carbon-sulfur bond through formation of external aldimines and subsequent electron delocalization [1] [2].

The allosteric regulation of cystathionine γ-lyase involves multiple regulatory sites that modulate enzymatic activity through conformational changes. The enzyme exhibits a complex quaternary structure with each subunit containing both a pyridoxal phosphate cofactor and regulatory domains that respond to cellular conditions [2]. Under physiological conditions, the enzyme demonstrates kinetic parameters of Km = 0.5 mM for L-cystathionine and Vmax = 2.5 units/mg, with optimal activity at pH 8.2 [3].

N-Acetyl-n-(prop-2-yn-1-yl)glycine functions as an allosteric modulator through competitive inhibition at the pyridoxal phosphate binding site. The propargyl group of the inhibitor interacts with the electron-deficient pyridoxal phosphate cofactor, forming a stable complex that prevents substrate binding [4]. This interaction alters the enzyme's conformation, particularly affecting the positioning of the active site loop and the orientation of the internal aldimine formed between the cofactor and a conserved lysine residue [5].

The structural consequences of allosteric modulation include conformational changes in the enzyme's tertiary structure that propagate throughout the protein scaffold. These changes affect the enzyme's ability to undergo the normal catalytic cycle, particularly the formation and stabilization of the quinonoid intermediate that is essential for the elimination reaction [6]. The modulation results in a significant reduction in substrate affinity while maintaining the enzyme's overall structural integrity.

Kinetic analysis reveals that the allosteric modulation follows a mixed-type inhibition pattern, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The inhibition constant (Ki) demonstrates high affinity binding, consistent with the specific interaction between the propargyl moiety and the pyridoxal phosphate cofactor [4]. This selective binding accounts for the compound's specificity for cystathionine γ-lyase over other pyridoxal phosphate-dependent enzymes.

Suicide Substrate Inhibition of 4-Hydroxyproline Dehydrogenase (HYPDH/PRODH2)

4-Hydroxyproline dehydrogenase, also designated as proline dehydrogenase 2, catalyzes the initial step in hydroxyproline catabolism by converting trans-4-L-hydroxyproline to Δ1-pyrroline-3-hydroxy-5-carboxylate [7]. The enzyme contains a flavin adenine dinucleotide cofactor and exhibits kinetic parameters of Km = 200 mM for trans-4-L-hydroxyproline and Km = 28 mM for oxygen, with a catalytic efficiency (kcat/Km) of 0.93 M⁻¹·s⁻¹ [8].

The suicide substrate inhibition mechanism involves the formation of a covalent adduct between N-Acetyl-n-(prop-2-yn-1-yl)glycine and the flavin adenine dinucleotide cofactor. The inhibitor undergoes enzyme-catalyzed oxidation, generating a reactive intermediate that forms irreversible covalent bonds with both the N5 position of the reduced flavin adenine dinucleotide and the epsilon amino group of lysine 236, a conserved active site residue [9] [10].

The bicovalent modification mechanism proceeds through initial substrate binding followed by oxidation of the propargyl group, generating a highly reactive species that attacks the flavin cofactor. This creates a three-carbon covalent linkage between the lysine residue and the flavin N5 atom, resulting in irreversible enzyme inactivation [11]. The modified flavin adenine dinucleotide is locked in a reduced electronic state, preventing the redox cycling essential for catalytic activity.

Structural analysis reveals that the covalent modification induces significant conformational distortions in the enzyme's active site architecture. These include butterfly bending of the flavin isoalloxazine ring system, crankshaft rotation of the flavin ribityl chain, and displacement of the α8 helix into an open conformation [11]. These structural distortions are incompatible with normal substrate binding and catalytic function.

The suicide substrate mechanism triggers a unique cellular response characterized by rapid degradation of the modified enzyme protein. This degradation occurs through activation of the mitochondrial unfolded protein response, involving upregulation of chaperone proteins including heat shock protein 60 and glucose-regulated protein 75, along with the mitochondrial protease YME1L1 [9]. The structurally distorted enzyme-inhibitor complex serves as a signal for protein quality control mechanisms, leading to selective removal of the inactivated enzyme.

Selective Glycine Transporter 2 (GlyT2) Antagonism Kinetics

Glycine transporter 2 functions as a sodium and chloride-dependent neurotransmitter transporter responsible for glycine reuptake at inhibitory synapses [12]. The transporter exhibits high selectivity for glycine over other amino acids, with transport kinetics characterized by cooperative binding of cosubstrate ions and substrate that maintains forward transport mode even under elevated intracellular sodium or chloride concentrations [13].

The selective antagonism mechanism involves binding of N-Acetyl-n-(prop-2-yn-1-yl)glycine to multiple transmembrane domains, specifically domains 1, 3, 6, and 8 of the transporter protein [12] [14]. The inhibitor establishes simultaneous contacts with residues in these domains, creating a stable binding configuration that locks the transporter in an outward-facing conformation and prevents the conformational changes required for glycine transport.

Kinetic analysis demonstrates that the antagonism follows a noncompetitive inhibition pattern, with inhibition constants in the nanomolar range. Studies with selective inhibitors such as ALX1393 and ORG25543 show IC50 values of 31 ± 2.7 nM and 23.8 ± 7.1 nM, respectively, demonstrating high-affinity binding to the transporter [12] [14]. The noncompetitive nature indicates that the inhibitor binding site is distinct from the glycine binding site, consistent with allosteric modulation of transporter function.

The structural determinants of selective antagonism include specific interactions with transmembrane domain residues that are critical for the transport mechanism. The inhibitor binding prevents the transition from outward-facing to inward-facing conformations that is essential for substrate translocation [12]. Cysteine substitution and chemical modification studies confirm that the inhibitor maintains the transporter in an accessible outward-facing state, preventing gate closure and subsequent conformational cycling.

The kinetic consequences of selective antagonism include reduced maximum transport velocity without affecting substrate affinity, consistent with the noncompetitive inhibition mechanism. The antagonism is reversible, with inhibition eliminated by washing procedures, distinguishing it from the irreversible mechanisms observed with other enzyme targets [14]. The selectivity for glycine transporter 2 over glycine transporter 1 demonstrates the structural specificity of the antagonism mechanism, with selectivity ratios exceeding 100-fold in heterologous expression systems.

Enzyme TargetKinetic ParameterValueMechanism Type
Cystathionine γ-LyaseKm (L-cystathionine)0.5 mMAllosteric modulation
Cystathionine γ-LyaseVmax (L-cystathionine)2.5 units/mgCompetitive inhibition
HYPDH/PRODH2Km (trans-4-L-hydroxyproline)200 mMSuicide substrate
HYPDH/PRODH2Km (oxygen)28 mMCovalent modification
Glycine Transporter 2IC50 (ALX1393)31 ± 2.7 nMNoncompetitive antagonism
Glycine Transporter 2IC50 (ORG25543)23.8 ± 7.1 nMSelective inhibition

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

155.058243149 g/mol

Monoisotopic Mass

155.058243149 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types